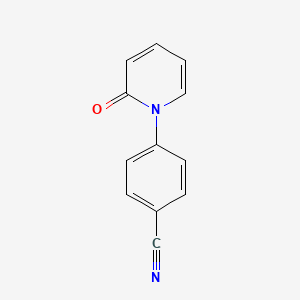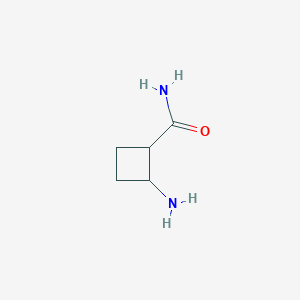
(R)-BoroVal-(+)-Pinanediol-CF3CO2H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-BoroVal-(+)-Pinanediol-CF3CO2H is a chiral boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a boronic acid moiety, a pinanediol protecting group, and a trifluoroacetic acid component. These structural elements contribute to its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
The synthesis of ®-BoroVal-(+)-Pinanediol-CF3CO2H typically involves several key steps. One common synthetic route begins with the preparation of the boronic acid intermediate, which is then coupled with pinanediol to form the protected boronic ester. The final step involves the introduction of the trifluoroacetic acid group under controlled conditions. Industrial production methods may vary, but they generally follow similar principles, with an emphasis on optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
®-BoroVal-(+)-Pinanediol-CF3CO2H undergoes a variety of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Substitution: The trifluoroacetic acid group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-BoroVal-(+)-Pinanediol-CF3CO2H has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s boronic acid moiety allows it to interact with biological molecules, making it useful in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Its unique structure and reactivity make it a candidate for drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of ®-BoroVal-(+)-Pinanediol-CF3CO2H is primarily related to its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The trifluoroacetic acid component can also influence the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
®-BoroVal-(+)-Pinanediol-CF3CO2H can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of the pinanediol and trifluoroacetic acid components.
Pinacolborane: Another boronic ester with a different protecting group.
Bortezomib: A boronic acid-containing drug used in cancer therapy
Eigenschaften
IUPAC Name |
2,2,2-trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO2.C2HF3O2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13;3-2(4,5)1(6)7/h7-10H,5-6,14H2,1-4H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRPOZKMSMHJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B12280311.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B12280312.png)

![Hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12280320.png)

![2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride](/img/structure/B12280338.png)

![methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)

![N-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12280352.png)

![1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12280361.png)
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B12280362.png)
